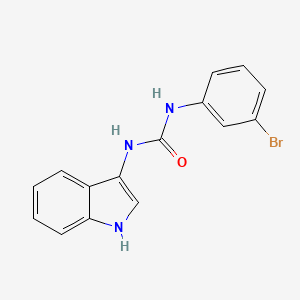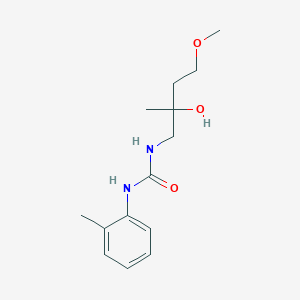![molecular formula C8H16ClNO B2591735 [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2287237-68-5](/img/structure/B2591735.png)
[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,4R)-2-Amino-1-bicyclo[221]heptanyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the amino and hydroxyl groups. This can be achieved through a series of reactions including amination and hydroxylation.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted amine derivatives.
Scientific Research Applications
[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride: Similar structure but with an additional amino group.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in functional groups and applications.
Uniqueness
[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure and the presence of both amino and hydroxyl groups make it a versatile compound for various applications.
Properties
IUPAC Name |
[(1R,2R,4R)-2-amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZOUDXDHXRJO-CZEXFEQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1C[C@H]2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2591652.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
![1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2591658.png)



![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-[(diphenylcarbamoyl)methyl]prop-2-enamide](/img/structure/B2591666.png)
![1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2591668.png)


![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
